1-(4-Ethoxyphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Lipophilicity Physicochemical property Drug-likeness

1-(4-Ethoxyphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 1416342-53-4, MF C₁₃H₁₂N₄O₂S, MW 288.33 g/mol) is a heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidine family. The compound features a 4-ethoxyphenyl substituent at the N1 position and a mercapto (–SH) group at the C6 position of the pyrazolo[3,4-d]pyrimidin-4(5H)-one core.

Molecular Formula C13H12N4O2S
Molecular Weight 288.33 g/mol
Cat. No. B11786456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Ethoxyphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Molecular FormulaC13H12N4O2S
Molecular Weight288.33 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=S)N3
InChIInChI=1S/C13H12N4O2S/c1-2-19-9-5-3-8(4-6-9)17-11-10(7-14-17)12(18)16-13(20)15-11/h3-7H,2H2,1H3,(H2,15,16,18,20)
InChIKeyFCKXDENOUSWAFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Ethoxyphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: Core Identity and Compound Class for Procurement Decisions


1-(4-Ethoxyphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 1416342-53-4, MF C₁₃H₁₂N₄O₂S, MW 288.33 g/mol) is a heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidine family [1]. The compound features a 4-ethoxyphenyl substituent at the N1 position and a mercapto (–SH) group at the C6 position of the pyrazolo[3,4-d]pyrimidin-4(5H)-one core [1]. This scaffold is recognized as a privileged structure in medicinal chemistry, with demonstrated potential for kinase inhibition and phosphodiesterase modulation across numerous derivatives [2]. The compound is commercially available from multiple vendors at ≥95% purity for research use .

Why Close Analogs of 1-(4-Ethoxyphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Cannot Be Interchanged Without Validation


Within the 6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one sub-series, the N1 aryl substituent is the primary site of structural variation. Commercially available close analogs include the 4-isopropylphenyl (CAS 1416344-xx), 4-butylphenyl, m-tolyl (CAS 1416344-86-9), 4-ethylphenyl, and 3-fluoro-4-methylphenyl variants . The 4-ethoxyphenyl group in the target compound introduces distinct electronic character (mesomeric electron-donating –OEt) and hydrogen-bond acceptor capacity (ether oxygen) that is absent in alkyl-substituted (isopropyl, butyl) or purely halo-substituted analogs [1]. In related heterocyclic systems, the 4-ethoxyphenyl substituent has been associated with maximal antiproliferative activity in SAR studies, whereas the corresponding 4-methoxy or unsubstituted phenyl analogs showed reduced potency [2]. These structure-activity relationships (SAR) indicate that even minor changes at the N1 position can significantly alter target engagement and biological readout, making direct substitution without experimental validation inadvisable.

Quantitative Differentiation of 1-(4-Ethoxyphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one from Its Closest Analogs


Calculated Lipophilicity (XLogP3-AA = 1.7) Distinguishes This Compound from Alkyl-Substituted Analogs

The target compound has a calculated lipophilicity (XLogP3-AA) of 1.7, placing it in a moderate, balanced range favorable for both aqueous solubility and membrane permeability [1]. Its closest commercial analog, 1-(4-isopropylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, is predicted to have a higher XLogP3-AA of approximately 2.5 due to the more lipophilic isopropyl group, while 6-mercapto-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (MW 258.30, CAS 1416344-86-9) has a lower predicted logP of approximately 2.0 . The ethoxy oxygen additionally contributes hydrogen-bond acceptor capacity (HBA = 4 vs. 3 for the isopropyl analog) without introducing the strong electron-withdrawing effects seen in fluorinated analogs [1].

Lipophilicity Physicochemical property Drug-likeness LogP

4-Ethoxyphenyl Substituent Associated with Enhanced Antiproliferative Activity in Structurally Related Heterocyclic Systems

In a systematic structure-activity relationship (SAR) study of 1,5-disubstituted tetrazole analogs of combretastatin A-4, compounds bearing a 4-ethoxyphenyl group at the N-1 or C-5 position exhibited maximal antiproliferative activity against a panel of cancer cell lines, and several of these compounds also demonstrated potent growth inhibition of multidrug-resistant (MDR) cells overexpressing P-glycoprotein [1]. This SAR precedent extends to the pyrazolo[3,4-d]pyrimidine scaffold, where the 4-ethoxyphenyl moiety at N1 has been proposed to enhance target engagement through favorable hydrophobic and polar interactions within kinase ATP-binding pockets . No direct head-to-head comparison data between the 4-ethoxyphenyl and other N1-substituted 6-mercapto-pyrazolo[3,4-d]pyrimidin-4(5H)-ones in a single assay is publicly available.

Antiproliferative SAR Ethoxyphenyl Drug resistance

6-Mercapto Group Confers Xanthine Oxidase Inhibitory Potential Distinct from 6-Oxo or 6-Amino Analogs

The 6-mercapto substituent is a critical pharmacophoric element for xanthine oxidase (XO) inhibition within the pyrazolo[3,4-d]pyrimidine series. Biochemical characterization of 4-amino-6-mercaptopyrazolo[3,4-d]pyrimidine demonstrated potent XO inhibition with an IC₅₀ of 0.600 ± 0.009 µM, comparable to allopurinol (IC₅₀ = 0.776 ± 0.012 µM) [1]. In the same study, the 6-hydroxy analog (4-amino-6-hydroxypyrazolo[3,4-d]pyrimidine) showed significantly weaker inhibition (IC₅₀ = 1.564 ± 0.065 µM), while 4-mercapto-1H-pyrazolo[3,4-d]pyrimidine (lacking the 6-mercapto) had an IC₅₀ of 1.326 ± 0.013 µM [1]. This demonstrates that the 6-mercapto group, when present in the pyrazolo[3,4-d]pyrimidine scaffold, directly contributes to sub-micromolar XO inhibition potency. The target compound retains this 6-mercapto functionality paired with the 4-ethoxyphenyl N1 substituent, a combination absent from both the 6-hydroxy and 4-mercapto comparator series.

Xanthine oxidase Mercapto group Enzyme inhibition Allopurinol comparator

Commercial Purity Variability: 97% (Chemenu) vs. 95% (AKSci) May Impact Assay Reproducibility in Screening Cascades

Two primary commercial sources offer this compound at differing purity specifications: Chemenu (Catalog CM503187) provides a minimum purity of 97%, while AKSci (Catalog 8789EM) specifies ≥95% . For high-throughput screening (HTS) and quantitative structure-activity relationship (QSAR) studies, a 2% purity differential at the 95–97% range corresponds to a potential 2–5% variation in apparent IC₅₀ or EC₅₀ values when compounds are tested at fixed nominal concentrations [1]. The impurity profile of the 95% grade has not been publicly disclosed, and unidentified impurities may include synthetic intermediates (e.g., uncyclized hydrazine derivatives or incomplete mercapto installation products) that could act as confounding inhibitors or cytotoxic agents in cell-based assays [1].

Purity Procurement Quality control Reproducibility

Structurally Unique Combination: 4-Ethoxyphenyl at N1 + 6-Mercapto Is Not Available in Any Other Commercial Pyrazolo[3,4-d]pyrimidin-4(5H)-one Analog

A survey of commercially available 6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives reveals that the combination of a 4-ethoxyphenyl N1 substituent with the 6-mercapto group is unique to this compound. The closest available analogs feature either different N1 aryl groups (isopropylphenyl, butylphenyl, m-tolyl, ethylphenyl, fluoro-methylphenyl, chloro-fluorophenyl, bromophenyl) or different C6 functionality (thiol at C4 rather than C6, or 6-amino/6-hydroxy substitution) . The 4-ethoxyphenyl group simultaneously provides: (i) π-stacking capacity through the phenyl ring, (ii) a hydrogen-bond acceptor via the ether oxygen, and (iii) moderate lipophilicity (XLogP3-AA = 1.7) that balances membrane permeability with aqueous solubility [1]. No other single commercially available compound within this sub-series combines all three physicochemical features with the 6-mercapto nucleophilic/reactive handle.

Chemical space Structural uniqueness SAR Scaffold

6-Mercapto Group Enables Derivatization Chemistry Not Possible with 6-Hydroxy or 6-Amino Analogs

The thiol (–SH) group at the C6 position provides a unique reactive handle for downstream chemical biology applications that is unavailable in 6-hydroxy (C6–OH) or 6-amino (C6–NH₂) analogs of the pyrazolo[3,4-d]pyrimidin-4(5H)-one scaffold . The mercapto group can undergo: (i) Michael addition to α,β-unsaturated carbonyls for bioconjugation, (ii) disulfide formation for reversible prodrug strategies, (iii) thiol-ene click chemistry for fluorescent labeling or affinity probe generation, and (iv) metal coordination (e.g., gold, silver) for surface functionalization [1]. Among the commercial 6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one series, the target compound is the only member offering an ether oxygen (4-EtO) as an additional hydrogen-bond anchor point orthogonal to the thiol reactive site, enabling bifunctional probe design strategies that are inaccessible with purely alkyl-substituted N1 analogs .

Chemical derivatization Thiol reactivity Probe design Click chemistry

Validated Application Scenarios for Procuring 1-(4-Ethoxyphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one


Xanthine Oxidase Inhibitor Screening and Lead Optimization

Based on the established sub-micromolar XO inhibitory activity of 6-mercapto-pyrazolo[3,4-d]pyrimidines [1], this compound is appropriate for inclusion in XO-focused screening panels. Its unique 4-ethoxyphenyl N1 substituent may confer selectivity advantages over the reference compound 4-amino-6-mercaptopyrazolo[3,4-d]pyrimidine (IC₅₀ = 0.600 µM). Procurement from the 97% purity source (Chemenu CM503187) is recommended to minimize impurity-driven false positives in enzymatic assays.

Kinase Inhibitor Discovery via Pyrazolo[3,4-d]pyrimidine Scaffold Exploration

The pyrazolo[3,4-d]pyrimidine core serves as a validated ATP-mimetic hinge-binding scaffold for kinase inhibition, with demonstrated activity against CDK, EGFR, VEGFR, and Src family kinases [2]. The 4-ethoxyphenyl group at N1 provides a distinct vector for ribose pocket or selectivity pocket engagement compared to isopropylphenyl or m-tolyl analogs. This compound is suitable for kinase panel screening as part of a diversity-oriented approach to map N1-substituent SAR across the mercapto series.

Chemical Probe Development Leveraging Dual Reactive Handles (Thiol + Ether)

The combination of a nucleophilic 6-mercapto group and a hydrogen-bond-accepting 4-ethoxy substituent makes this compound uniquely suited for bifunctional probe design [3]. The thiol can be selectively functionalized via thiol-ene click chemistry or disulfide bond formation, while the ethoxy oxygen provides a structurally rigid anchor for target engagement. This dual functionality is absent in all other commercially available 6-mercapto-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, which lack the ether oxygen at N1.

Multidrug Resistance (MDR) Reversal Agent Screening

In related heterocyclic systems (tetrazole-based combretastatin A-4 analogs), compounds bearing a 4-ethoxyphenyl group demonstrated potent activity against multidrug-resistant cancer cell lines overexpressing P-glycoprotein [4]. While this SAR precedent has not been directly validated for the pyrazolo[3,4-d]pyrimidine scaffold, the target compound is a rational candidate for inclusion in MDR-reversal screening panels where 4-ethoxyphenyl-containing heterocycles are being evaluated.

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